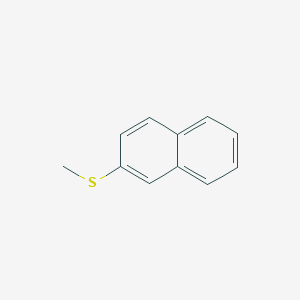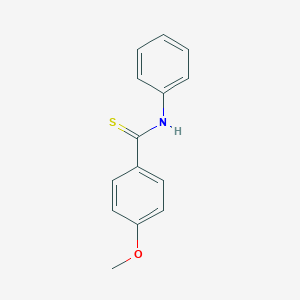
4-methoxy-N-phenylbenzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-phenylbenzenecarbothioamide, also known as MPBC, is a chemical compound that belongs to the class of thioamides. It is a white to light yellow crystalline powder that is soluble in organic solvents. MPBC has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 4-methoxy-N-phenylbenzenecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells. It may also act by modulating the activity of certain neurotransmitters involved in the regulation of pain and seizure activity.
Effets Biochimiques Et Physiologiques
4-methoxy-N-phenylbenzenecarbothioamide has been found to have a low toxicity profile and is generally well-tolerated in animal studies. It has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to reduce pain and seizure activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-phenylbenzenecarbothioamide is a relatively simple compound to synthesize and can be obtained in high yields. It has a wide range of biological activities, making it a promising candidate for further research. However, its low solubility in water and its potential toxicity in humans limit its use in clinical trials.
Orientations Futures
There are several future directions for research on 4-methoxy-N-phenylbenzenecarbothioamide. One area of interest is the development of more efficient synthesis methods to improve yields and reduce costs. Another area of interest is the investigation of the mechanism of action of 4-methoxy-N-phenylbenzenecarbothioamide at the molecular level. Further studies are also needed to determine the optimal dosage and administration route for 4-methoxy-N-phenylbenzenecarbothioamide in the treatment of cancer, epilepsy, and neuropathic pain. Finally, the development of more potent and selective analogs of 4-methoxy-N-phenylbenzenecarbothioamide may lead to the discovery of new drugs with improved therapeutic profiles.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-phenylbenzenecarbothioamide involves the reaction between 4-methoxybenzoyl chloride and N-phenylthiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place in a solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-methoxy-N-phenylbenzenecarbothioamide has been found to exhibit a wide range of biological activities, including anticonvulsant, antinociceptive, anti-inflammatory, and antitumor properties. It has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells. 4-methoxy-N-phenylbenzenecarbothioamide has also been found to have a potential application in the treatment of epilepsy and neuropathic pain.
Propriétés
Numéro CAS |
26060-23-1 |
|---|---|
Nom du produit |
4-methoxy-N-phenylbenzenecarbothioamide |
Formule moléculaire |
C14H13NOS |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
4-methoxy-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NOS/c1-16-13-9-7-11(8-10-13)14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,17) |
Clé InChI |
RKWKBJCBFSUJDX-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)S |
SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



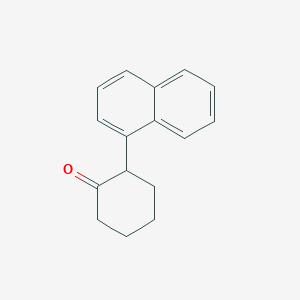
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
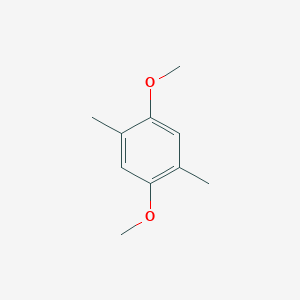
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
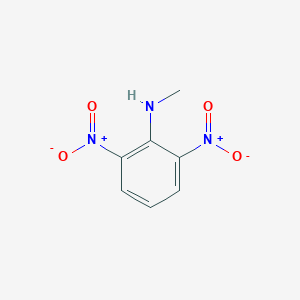
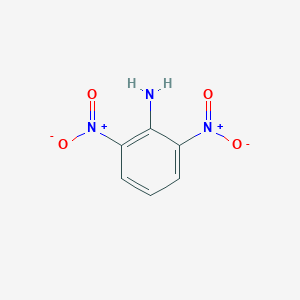
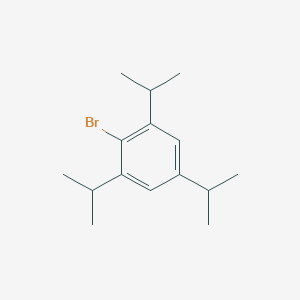
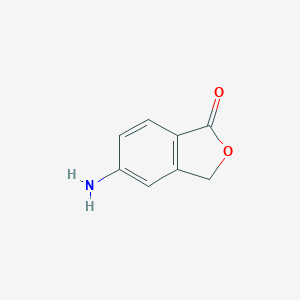
![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)
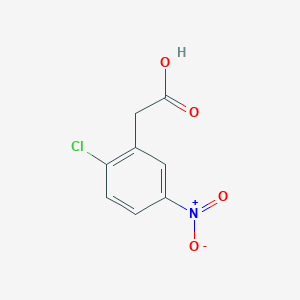
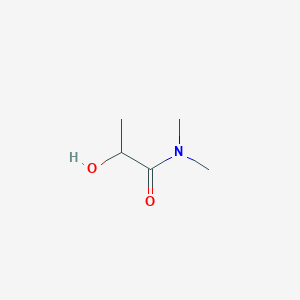

![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
